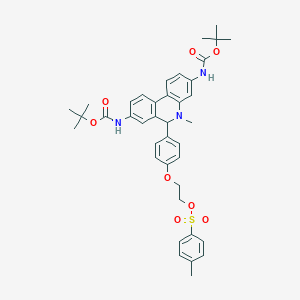
ROS tracer precursor
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “ROS tracer precursor” is a precursor used in the synthesis of [18F]ROStrace, a radiotracer for imaging superoxide levels in vivo using positron emission tomography (PET). This compound is instrumental in disease diagnosis, particularly in neuroinflammation studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ROS tracer precursor involves multiple steps, including the incorporation of fluorine-18. The exact synthetic route and reaction conditions are proprietary and often involve complex organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis under controlled conditions to ensure high purity and yield. The process may include automated synthesis modules designed for radiopharmaceutical production .
化学反応の分析
Types of Reactions
ROS tracer precursor undergoes various chemical reactions, including:
Oxidation: Conversion to its oxidized form, [18F]ox-ROStrace.
Substitution: Incorporation of fluorine-18 during synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include fluorine-18, organic solvents, and catalysts. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major product formed from these reactions is [18F]ROStrace, a radiotracer used for PET imaging .
科学的研究の応用
ROS tracer precursor has several scientific research applications:
Chemistry: Used in the synthesis of radiotracers for imaging studies.
Biology: Helps in studying oxidative stress and superoxide levels in biological systems.
Medicine: Used in diagnosing neuroinflammation and other diseases involving oxidative stress.
Industry: Employed in the production of radiopharmaceuticals for medical imaging.
作用機序
The mechanism of action of ROS tracer precursor involves its conversion to [18F]ROStrace, which rapidly crosses the blood-brain barrier and is trapped in the brain of animals treated with lipopolysaccharide (LPS). This allows for the imaging of superoxide levels in the central nervous system using PET .
類似化合物との比較
Similar Compounds
[18F]ox-ROStrace: The oxidized form of [18F]ROStrace, which does not cross the blood-brain barrier.
Other ROS tracers: Various other radiotracers used for imaging reactive oxygen species.
Uniqueness
ROS tracer precursor is unique due to its ability to produce [18F]ROStrace, which effectively crosses the blood-brain barrier and allows for precise imaging of superoxide levels in the central nervous system .
特性
分子式 |
C39H45N3O8S |
|---|---|
分子量 |
715.9 g/mol |
IUPAC名 |
2-[4-[5-methyl-3,8-bis[(2-methylpropan-2-yl)oxycarbonylamino]-6H-phenanthridin-6-yl]phenoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C39H45N3O8S/c1-25-9-17-30(18-10-25)51(45,46)48-22-21-47-29-15-11-26(12-16-29)35-33-23-27(40-36(43)49-38(2,3)4)13-19-31(33)32-20-14-28(24-34(32)42(35)8)41-37(44)50-39(5,6)7/h9-20,23-24,35H,21-22H2,1-8H3,(H,40,43)(H,41,44) |
InChIキー |
PVAWZLJBKPGCNK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=C(C=C2)C3C4=C(C=CC(=C4)NC(=O)OC(C)(C)C)C5=C(N3C)C=C(C=C5)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


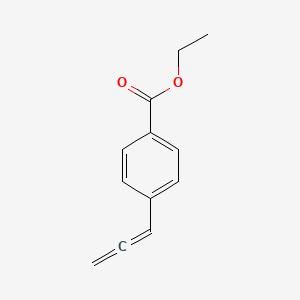
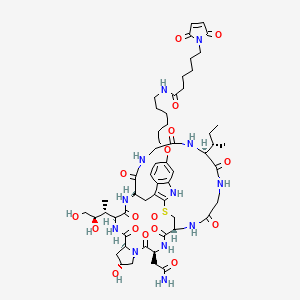
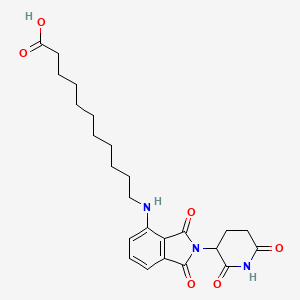
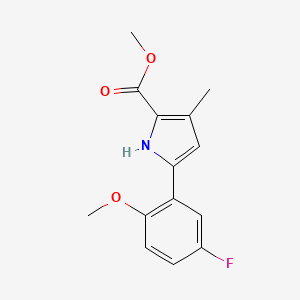
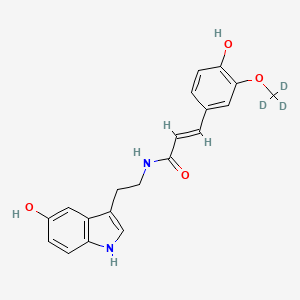
![4lambda6-Thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride](/img/structure/B12431253.png)
![(1S,3R,12R,16R)-15-[4-(3,3-dimethyloxiran-2-yl)-4-oxobutan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-(3,4,5-trihydroxyoxan-2-yl)oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one](/img/structure/B12431254.png)
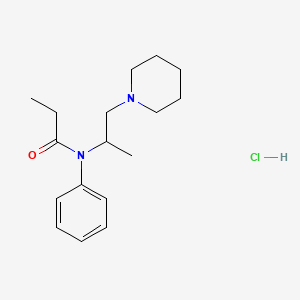
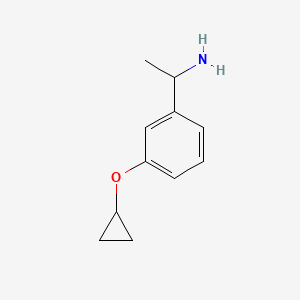
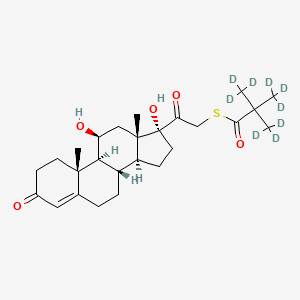
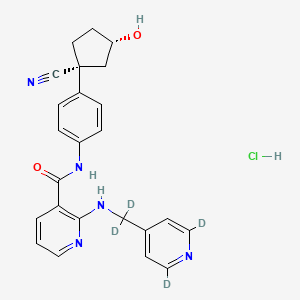
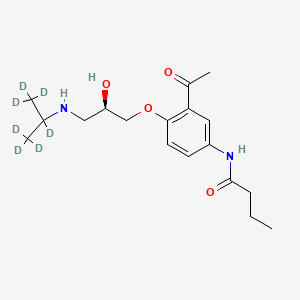
![4-[(2~{r},3~{a}~{s},5~{s},6~{s},6~{a}~{s})-6'-Chloranyl-6-(3-Chloranyl-2-Fluoranyl-Phenyl)-4-(Cyclopropylmethyl)-2'-Oxidanylidene-Spiro[1,2,3,3~{a},6,6~{a}-Hexahydropyrrolo[3,2-B]pyrrole-5,3'-1~{h}-Indole]-2-Yl]benzoic Acid](/img/structure/B12431306.png)
![N'-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide](/img/structure/B12431309.png)
